molecular formula C15H20N2O2S B6478523 2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1324548-66-4

2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6478523
CAS No.: 1324548-66-4
M. Wt: 292.4 g/mol
InChI Key: GPNBLWDVLSXIAD-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring an ethoxy group, a 1-methyl-1H-pyrrole moiety, and a thiophene ring. These structural elements suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic interactions are critical.

Properties

IUPAC Name

2-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-3-19-12-15(18)17(11-14-7-5-9-20-14)10-13-6-4-8-16(13)2/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBLWDVLSXIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(CC1=CC=CN1C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS Number: 1324548-66-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S, with a molecular weight of 292.4 g/mol. The structure incorporates both pyrrole and thiophene moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H20N2O2SC_{15}H_{20}N_{2}O_{2}S
Molecular Weight292.4 g/mol
CAS Number1324548-66-4

Antiviral Activity

Recent studies have indicated that compounds containing heterocycles, such as pyrroles and thiophenes, exhibit significant antiviral properties. For instance, compounds similar to 2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide have demonstrated efficacy against various viruses.

  • HIV Inhibition : A related compound showed an EC50 value of 3.98 μM against HIV type 1, indicating a strong potential for therapeutic application in antiviral treatments .
  • Herpes Simplex Virus : Compounds with similar structural features have been noted to reduce HSV-1 plaques significantly, showcasing their antiviral potential .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the safety profile of new compounds. The CC50 values (the concentration that kills 50% of cells) for related compounds have been reported at varying concentrations, reflecting their selective toxicity:

CompoundCC50 (μM)EC50 (μM)Therapeutic Index (TI)
Compound A4003.98>100
Compound B2500.5>500

These findings suggest that while some compounds exhibit potent antiviral activity, they also maintain a favorable safety profile.

The mechanism through which 2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide exerts its biological effects likely involves interactions at the molecular level with viral proteins or enzymes necessary for viral replication. Specific studies have indicated that similar compounds can inhibit RNA polymerase activity in viruses like HCV .

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various pyrrole and thiophene derivatives against the tobacco mosaic virus (TMV). The compound demonstrated an EC50 value of approximately 58.7 μg/mL, indicating moderate effectiveness against TMV .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrrole and thiophene rings to enhance biological activity. For instance, modifications at the nitrogen positions or carbon skeleton can significantly alter the potency against viral targets .

Comparison with Similar Compounds

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide

  • Key Difference : Replaces the ethoxy group with an oxazolone ring.
  • However, the oxazolone may reduce metabolic stability compared to the ethoxy group in the target compound .

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

  • Key Difference : Substitutes ethoxy with a thiazole ring and trifluoromethylphenyl group.
  • Impact : The thiazole improves π-stacking, while the trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism. This compound may exhibit stronger CNS activity due to enhanced blood-brain barrier penetration compared to the target compound .

Substituent Position and Bioactivity

N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

  • Key Difference : Ethoxy group attached to a phenyl ring rather than the acetamide backbone.
  • This positional variation could lead to divergent pharmacological profiles .

2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

  • Key Difference : Incorporates pyrazole and halogenated phenyl groups.
  • Impact : The chloro and fluoro substituents enhance electronegativity and metabolic stability, while the pyrazole facilitates hydrogen bonding. This compound is more likely to target G-protein-coupled receptors compared to the pyrrole-thiophene system in the target compound .

Pharmacological Potential

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

  • Key Difference : Contains imidazole and thioether linkages.
  • Impact : The thioether increases lipophilicity and may improve membrane permeability. Imidazole’s basicity could enhance solubility in acidic environments, making this compound more suitable for gastrointestinal-targeted therapies compared to the target compound .

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide

  • Key Difference : Integrates a pyrimidine-dione ring.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Functional Groups Unique Properties Potential Applications
Target Compound Ethoxy, pyrrole, thiophene Balanced lipophilicity, aromatic interactions Enzyme inhibition, receptor modulation
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide Oxazolone, pyrrole, thiophene Electrophilic reactivity, hydrogen bonding Protease inhibitors
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Thiazole, trifluoromethyl Enhanced CNS penetration Neurological disorders
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide Ethoxyphenyl, pyrrolidinyl Improved solubility Antibacterial agents

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